D-Glucose, 2-(acetylamino)-2-deoxy- belongs to the class of amino sugars, which are sugars that contain an amine group. It is synthesized from D-glucose through biochemical modifications. This compound can be derived from natural sources such as chitin and is also produced synthetically in laboratory settings for research and industrial applications.
The synthesis of D-Glucose, 2-(acetylamino)-2-deoxy- involves several complex biochemical processes. One primary method is glycosylation, where an enzyme-mediated reaction modifies the sugar structure to introduce the acetylamino group.
The molecular structure of D-Glucose, 2-(acetylamino)-2-deoxy- is defined by its six-membered pyranose ring, with specific functional groups influencing its reactivity and interactions.
The molecular formula is C₈H₁₅N₁O₇, with a molar mass of approximately 221.21 g/mol.
D-Glucose, 2-(acetylamino)-2-deoxy- participates in various chemical reactions that are crucial for its biological functions.
These reactions are essential for understanding how this compound interacts within biological systems and its applications in medicinal chemistry .
The mechanism of action for D-Glucose, 2-(acetylamino)-2-deoxy- primarily revolves around its role as a substrate in metabolic pathways.
Research continues into how these mechanisms can be exploited for therapeutic purposes, particularly in cancer treatment where altered glucose metabolism is a hallmark .
D-Glucose, 2-(acetylamino)-2-deoxy- exhibits several notable physical and chemical properties:
These properties are crucial for determining its behavior in biological systems and potential applications in pharmaceuticals.
D-Glucose, 2-(acetylamino)-2-deoxy- has diverse applications across several scientific fields:
Research continues into expanding its applications further into areas like diagnostics and treatment strategies for metabolic disorders .
Chemoenzymatic strategies integrate enzymatic precision with chemical flexibility for synthesizing 2-(acetylamino)-2-deoxy-D-glucose (GlcNAc) derivatives. One-Pot Multi-Enzyme (OPME) systems exemplify this approach, enabling efficient assembly without intermediate isolation. For instance, sialic acid aldolases (e.g., from Escherichia coli or Pasteurella multocida) catalyze aldol condensation between N-acetylmannosamine (ManNAc) and pyruvate to form neuraminic acid precursors. These are subsequently activated by CMP-sialic acid synthetases (e.g., from Neisseria meningitidis) and transferred by sialyltransferases (e.g., Pasteurella multocida α2-3-sialyltransferase 1, PmST1) to GlcNAc-containing acceptors. This cascade achieves α2-3/6-linked sialosides in >50–90% yields, accommodating modifications at C5, C7, C8, or C9 of sialic acid [4] [10].
Glycosyltransferases exhibit notable substrate promiscuity toward GlcNAc analogs. Bacterial enzymes like Helicobacter pylori α1-4-fucosyltransferase accept modified UDP-GlcNAc donors (e.g., 6-azido- or 4-thio-GlcNAc), enabling "click chemistry"-ready glycans [10]. In situ sugar nucleotide regeneration further enhances efficiency: UDP-GlcNAc is recycled from UTP and GlcNAc-1-phosphate using pyrophosphorylases, minimizing cost and product inhibition [4] [7]. Table 1 highlights key enzymes and donors.
Table 1: Enzymes and Donors for Chemoenzymatic GlcNAc Derivative Synthesis
Enzyme Class | Example Enzymes | Donor/Acceptor Specificity | Application |
---|---|---|---|
Sialyltransferases | PmST1 (P. multocida) | CMP-Neu5Ac; β-Gal-(1→4)-GlcNAc | α2-3-Sialyllactosamine synthesis |
Fucosyltransferases | H. pylori α1-4-FucT | GDP-Fuc; Galβ-(1→3/4)-GlcNAc | Lewis antigen analogs |
N-Acetylglucosaminyltransferases | GnT-I (MGAT1) | UDP-GlcNAc; Manα-(1→6)-Manβ-OR | Hybrid/complex N-glycan cores |
Sugar Nucleotide Regeneration Systems | Pyruvate kinase/phosphoenolpyruvate | UTP + GlcNAc-1-P → UDP-GlcNAc | Cost-effective oligosaccharide scale-up |
Regioselective manipulation of GlcNAc hydroxyl groups demands precise protecting group tactics. Directing/protecting groups (DPGs) strategically alter steric and electronic environments to achieve site-specific glycosylation. Installation of a C6 p-methoxybenzylidene acetal directs glycosylation to the C3-OH via hydrogen-bond-mediated deactivation of C4-OH, yielding β1-3-linked disaccharides with >10:1 regioselectivity when using "disarmed" perbenzoylated donors. Conversely, "armed" perbenzylated donors favor C2-OH glycosylation due to reduced steric hindrance [5].
Temporary protecting groups streamline complex glycoconjugate synthesis. The C6-O-levulinoyl group in GlcNAc derivatives permits selective deprotection with hydrazine acetate without disturbing N-acetyl or O-acetate groups. This enables sequential glycosylation at C4 for branched oligosaccharides, as demonstrated in tumor-associated antigen synthesis [8]. For N-acetyl stabilization during orthogonal deprotection, N-trifluoroacetyl (NHTFA) groups serve as acid/base-labile alternatives, hydrolyzing to N-acetyl after chain assembly [10]. Table 2 compares strategies.
Table 2: Protecting Group Strategies for GlcNAc Functionalization
Strategy | Protecting Group | Regioselectivity | Key Advantage |
---|---|---|---|
Directing Groups | p-Methoxybenzylidene (C6) | C3-OH (disarmed donors) | Hydrogen bonding controls reactivity |
Temporary Ester Groups | Levulinoyl (C6) | C4-OH (after deprotection) | Orthogonal deprotection under mild conditions |
N-Protection | N-Trifluoroacetyl | N/A | Prevents N-deacetylation; converts to N-acetyl post-synthesis |
Solid-phase synthesis automates GlcNAc-containing glycoconjugate assembly, leveraging reusable resins and excess reagents to drive yields. p-Alkoxybenzyl alcohol resins anchor GlcNAc via C1 anomeric linkage, permitting elongation through glycosyl phosphate or trichloroacetimidate donors. Photolabile linkers (e.g., o-nitrobenzyl) enable UV-triggered release of N-glycan precursors like GlcNAc-β-Asn after chain assembly [8].
Automated platforms integrate chemical and enzymatic steps. A notable system couples solid-phase peptide synthesis (SPPS) of consensus sequences (Asn-X-Ser/Thr) with endoglycosidase-catalyzed transglycosylation. Endo-β-N-acetylglucosaminidases (e.g., Endo-A) transfer preassembled glycan oxazolines (e.g., GlcNAc-Man₅) to resin-bound peptides, constructing homogeneous glycoproteins. This approach bypasses challenges of in vitro N-glycosylation machinery [7] [8].
Table 3: Solid-Phase Strategies for GlcNAc Glycoconjugates
Phase/Component | Example | Function | Advantage |
---|---|---|---|
Resins | p-Alkoxybenzyl alcohol | Anomeric GlcNAc anchoring | Acid-labile for mild cleavage |
Linkers | o-Nitrobenzyl | UV-cleavable glycopeptide release | Orthogonal to chemical glycosylation |
Glycosyl Donors | Trichloroacetimidates | Stereoselective chain elongation | High anomeric control |
Enzymatic Ligation | Endo-A transglycosylation | Transfer of glycan oxazolines to peptide-Asn | Yields homogeneous N-glycoproteins |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: